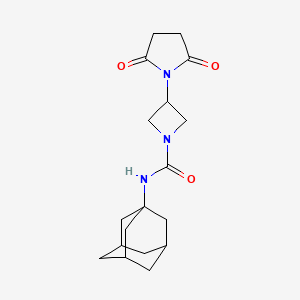
3-(Allylsulfanyl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allylsulfanyl)-2-thiophenecarboxylic acid is an organic compound featuring a thiophene ring substituted with an allylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylsulfanyl)-2-thiophenecarboxylic acid typically involves the introduction of the allylsulfanyl group to a thiophene ring followed by carboxylation. One common method includes the reaction of 3-bromothiophene with allyl mercaptan in the presence of a base to form 3-(allylsulfanyl)thiophene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the allylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxylic acid group, forming thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated thiophene compounds.
Scientific Research Applications
3-(Allylsulfanyl)-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Allylsulfanyl)-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The allylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
- 3-(Methylsulfanyl)-2-thiophenecarboxylic acid
- 3-(Ethylsulfanyl)-2-thiophenecarboxylic acid
- 3-(Propylsulfanyl)-2-thiophenecarboxylic acid
Comparison: 3-(Allylsulfanyl)-2-thiophenecarboxylic acid is unique due to the presence of the allylsulfanyl group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-prop-2-enylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-2-4-11-6-3-5-12-7(6)8(9)10/h2-3,5H,1,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGJMWCIHKMMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(SC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-CHLOROPHENYL)METHYL]-4-OXO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE](/img/structure/B2486285.png)



![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)


![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)


